[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol
Description
Properties
IUPAC Name |
[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c1-15-8-3-2-6(10(11,12)13)4-7(8)14-9(15)5-16/h2-4,16H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUAFUXUUDKMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243735-94-5 | |
| Record name | [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Benzimidazole Core Formation with Trifluoromethyl Substitution
The synthesis typically starts from appropriately substituted o-phenylenediamines or their derivatives that bear trifluoromethyl groups. The trifluoromethyl group can be introduced via electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials.
According to patent WO2017084995A1, related trifluoromethylated pyrazole intermediates are prepared by reacting ethyl trifluoroacetate derivatives with methyl hydrazine in aqueous media under controlled temperature (50–140 °C), yielding high selectivity and crystalline products suitable for further transformations.
Although this patent focuses on pyrazole systems, similar aqueous reaction conditions and temperature controls can be adapted for benzimidazole synthesis involving trifluoromethylated precursors.
N-Methylation of Benzimidazole
The methylation at the nitrogen (N1) of benzimidazole is commonly achieved by methyl iodide or dimethyl sulfate under basic conditions, or via reductive methylation using formaldehyde and reducing agents.
Literature on related benzimidazole derivatives indicates that N-methylation is a straightforward step following ring closure, ensuring the methyl group is installed before further functionalization.
Introduction of the Methanol Group at Position 2
The 2-position of benzimidazole is typically functionalized via reduction of the corresponding 2-substituted ketone or aldehyde.
The compound 1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one (a ketone at position 2) serves as a direct precursor to the methanol derivative. Reduction of this ketone to the corresponding alcohol (methanol derivative) can be achieved using sodium borohydride or other mild hydride donors.
This approach is supported by analogous syntheses in pyrazolo[1,5-a]pyrimidine systems where ester reductions to alcohols were performed with sodium borohydride, yielding high purity and quantitative yields.
Representative Synthetic Route
| Step | Reaction | Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Formation of 5-(trifluoromethyl)-1H-1,3-benzimidazole core | Condensation of o-phenylenediamine derivative with trifluoroacetyl or related reagent under acidic conditions | High selectivity, crystalline product |
| 2 | N-Methylation of benzimidazole nitrogen | Methyl iodide or formaldehyde + reducing agent in basic medium | Efficient, high yield |
| 3 | Oxidation at position 2 to ketone | Selective oxidation if starting from methylene precursor | Moderate to good yield |
| 4 | Reduction of ketone to methanol | Sodium borohydride in methanol or ethanol at 0–25 °C | Quantitative yields reported in analogs |
Detailed Research Findings and Data
The reduction of 2-substituted benzimidazole ketones to alcohols is highly efficient, with sodium borohydride providing near-quantitative conversion under mild conditions, preserving the trifluoromethyl group integrity.
Crystallization behavior of trifluoromethylated intermediates is improved by controlling solvent and temperature, yielding platelet-like crystals that facilitate filtration and purification.
Selectivity in the formation of regioisomers (e.g., 3- vs. 5-trifluoromethyl substitution) is enhanced by controlling reaction temperature and solvent media, often aqueous or ethanol-based, without requiring additional organic solvents.
Purity of the final methanol derivative can reach >99% as determined by ^1H-NMR and other spectroscopic methods, ensuring suitability for pharmaceutical applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the alcohol or amine derivatives.
Scientific Research Applications
Overview
[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol is a synthetic organic compound with the molecular formula and a molecular weight of 230.19 g/mol. This compound features a benzimidazole core, enhanced by the presence of a trifluoromethyl group and a hydroxymethyl group, which contribute to its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry.
Chemistry
In the field of chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design and development.
Biology
Biologically, this compound is gaining attention for its potential as a bioactive molecule. The trifluoromethyl moiety is known to improve the metabolic stability and bioavailability of compounds, which is crucial in pharmacological applications. Studies have indicated that derivatives of this compound may exhibit antiproliferative activity against various cancer cell lines, highlighting its potential as an anticancer agent.
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development. Research has demonstrated that compounds with similar structures can modulate biological pathways involved in disease processes.
Industry
From an industrial perspective, this compound's unique chemical properties are utilized in developing advanced materials. It can enhance the performance of materials used in electronics and coatings due to its stability and reactivity. The incorporation of trifluoromethyl groups often leads to improved thermal and chemical resistance in polymer formulations.
Case Studies
Recent studies have explored the biological activity of this compound:
- Anticancer Activity : Research published in various journals indicates that derivatives exhibit significant antiproliferative effects against different cancer cell lines through mechanisms involving apoptosis induction.
- Drug Development : Ongoing investigations focus on optimizing the structure for enhanced efficacy against specific targets in cancer therapy.
Mechanism of Action
The mechanism of action of [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Benzodiazepine/Benzimidazole Derivatives
2.1.1. 5-(Trifluoromethyl)-1H-1,3-benzimidazole Derivatives
- Ribosylated Derivatives: Ribosylation of 5-(trifluoromethyl)-1H-benzimidazole yields β- and α-anomeric nucleosides.
- Key Difference : Unlike Compound A, ribosylated derivatives lack the hydroxymethyl group but feature glycosidic bonds, enhancing their interaction with biological targets like enzymes .
2.1.2. 1-[1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-one (Compound B)
- Structure : Replaces the hydroxymethyl group of Compound A with an acetyl (-COCH₃) group (CID 54772660) .
Functional Group Variations
2.2.1. Amine-Substituted Analogs
- [1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methylamine (Compound C): Features an amine (-CH₂NH₂) group instead of hydroxymethyl.
- 1-[1-Methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanamine dihydrochloride (Compound D) : The protonated amine form improves water solubility, a critical factor in drug bioavailability .
2.2.2. Sulfur-Containing Derivatives
- 2-{[1-Butyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic Acid (Compound E) : Incorporates a sulfanylacetic acid (-S-CH₂COOH) group. The thioether and carboxylic acid functionalities enhance hydrophilicity and metal-binding capacity, relevant for enzyme inhibition or chelation therapies .
Heterocyclic Core Modifications
2.3.1. Pyrazole-Based Analogs
- [5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-thienyl]methanol (Compound F): Replaces the benzimidazole core with a pyrazole-thienyl system.
- [3-(2-Furyl)-1-methyl-1H-pyrazol-5-yl]methanol (Compound G): Features a furan substituent, which may improve metabolic stability compared to benzimidazole derivatives .
Comparative Data Table
Research Implications and Gaps
- Synthetic Challenges : Compound A’s discontinued commercial availability (CymitQuimica) suggests synthetic difficulties or instability .
- Biological Potential: While pyrazole and ribosylated analogs show promise in drug discovery (e.g., lysine demethylase inhibition in ), Compound A’s biological activity remains unexplored .
- Physicochemical Properties : Collision cross-section (CCS) data for Compound A () could aid in mass spectrometry-based studies, but comparative CCS data for analogs are lacking.
Biological Activity
[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and documented biological effects, including antiproliferative activity and mechanisms of action.
- Chemical Formula : C10H9F3N2O
- Molecular Weight : 230.19 g/mol
- IUPAC Name : [1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methanol
- CAS Number : 1243735-94-5
- Appearance : White powder
- Purity : 95% .
Synthesis
The synthesis of this compound involves several steps typically starting from readily available precursors. The process may include the formation of the benzodiazole ring followed by the introduction of the trifluoromethyl group and subsequent functionalization to yield the methanol derivative.
Antiproliferative Effects
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative activities against various cancer cell lines. For instance, derivatives containing indazole and benzodiazole frameworks have shown IC50 values in the nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | MCF-7 | 3.9 |
| 9h | MDA-MB-231 | 23–33 |
| 9q | MCF-7 | 10–33 |
These results suggest that this compound could possess similar antiproliferative properties due to its structural characteristics.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds in this class are known to interact with tubulin, destabilizing microtubule formation, which is crucial for cell division. This interaction often leads to cell cycle arrest and apoptosis in cancer cells .
Case Studies
A notable case study involved a series of benzimidazole derivatives where structural modifications significantly influenced their biological activity. The study highlighted a compound with a similar trifluoromethyl substitution exhibiting potent inhibition of cell proliferation in vitro and demonstrating a favorable pharmacological profile in vivo .
Safety and Toxicology
The safety profile of this compound indicates potential hazards including irritation and toxicity upon exposure. Precautionary measures should be taken during handling and experimentation. The compound is classified with hazard statements such as H302 (harmful if swallowed) and H319 (causes serious eye irritation) .
Q & A
Q. What synthetic strategies are effective for preparing [1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with trifluoromethyl-containing carbonyl intermediates. Key steps include:
- Intermediate Formation : React 4-methyl-3-(trifluoromethyl)benzene-1,2-diamine with glyoxylic acid or its derivatives to form the benzimidazole core.
- Hydroxymethylation : Introduce the methanol group via nucleophilic substitution or oxidation of a methylene precursor. For example, using paraformaldehyde under acidic conditions .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) for isolation.
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H NMR : The benzylic -CH2OH group appears as a singlet at δ 4.8–5.2 ppm (exchangeable with D2O). The trifluoromethyl (-CF3) group splits aromatic protons into distinct doublets (δ 7.2–8.1 ppm) due to deshielding .
- ¹³C NMR : The CF3 carbon resonates at ~120 ppm (q, J = 280 Hz), while the benzimidazole carbons appear at 140–160 ppm .
- IR : Confirm the -OH stretch (3300–3500 cm⁻¹) and benzimidazole C=N (1600 cm⁻¹) .
Note : Use deuterated DMSO for NMR to minimize hygroscopic interference.
Q. How should researchers handle hygroscopic intermediates during synthesis?
Methodological Answer:
- Dry Solvents : Use freshly distilled THF or DMF with molecular sieves (4Å).
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent moisture ingress.
- Workup : Quench reactions with ice-cold water and extract immediately to minimize hydrolysis .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving the compound’s tautomeric forms?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvent: dichloromethane/methanol). Use SHELXL for refinement to distinguish between 1H- and 3H-benzodiazole tautomers .
- Key Parameters : Monitor N1–C2 and N3–C2 bond lengths; tautomeric forms show differences of 0.05–0.10 Å.
Q. How can computational docking predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Target Selection : Prioritize enzymes with benzimidazole-binding pockets (e.g., kinases, cytochrome P450).
- Docking Workflow :
- Prepare the ligand: Optimize geometry using DFT (B3LYP/6-31G*).
- Grid Generation: Define active site residues (e.g., ATP-binding pocket in kinases).
- Scoring: Use AutoDock Vina to calculate ΔG values; validate with MD simulations (NAMD, 100 ns) .
- Validation : Compare with experimental IC50 values from enzyme inhibition assays.
Q. What analytical approaches address discrepancies in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Compile IC50 data across studies; apply ANOVA to identify outliers.
- Assay Optimization :
- Control Variability : Use standardized cell lines (e.g., HEK293 vs. HeLa) and buffer conditions.
- Interference Checks : Test for false positives via counter-screens (e.g., luciferase inhibition assays) .
Example Contradiction : A reported IC50 of 1.2 µM (Study A) vs. 5.8 µM (Study B) may stem from differing ATP concentrations in kinase assays.
Q. How does the trifluoromethyl group influence photostability in environmental studies?
Methodological Answer:
- Photolysis Setup : Expose the compound to UV light (λ = 254 nm) in aqueous/organic media.
- Degradation Pathways :
- Quantification : Use HPLC with a C18 column and acetonitrile/water gradient.
Q. What strategies optimize enantiomeric purity for chiral derivatives?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
